Acide homogentisique-13C6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

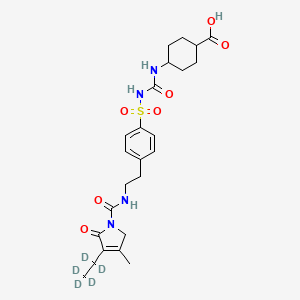

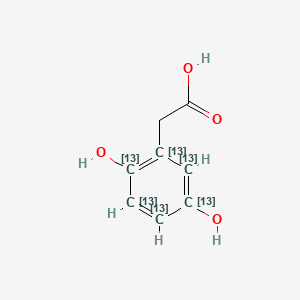

Homogentisic Acid-13C6, also known as 2-(2,5-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid, is a compound used for pharmaceutical analytical testing . It is a high-quality reference standard that ensures reliable results .

Synthesis Analysis

Homogentisic Acid (HGA) is involved in the metabolic pathway of phenylalanine and tyrosine . It is a precursor for the biosynthesis of several natural products and for the biotransformation of trimethoprim . The committed step in tocopherol biosynthesis involves the condensation of HGA and phytyl diphosphate (PDP), catalyzed by a membrane-bound homogentisate phytyltransferase (HPT) .Molecular Structure Analysis

The molecular formula of Homogentisic Acid-13C6 is C8H8O4 . It is characterized by a cyclohexa-1,3,5-trien-1-yl group with two hydroxy substituents and an acetic acid moiety .Chemical Reactions Analysis

Homogentisic Acid (HGA) is known to undergo polymerization under various conditions, leading to the formation of pyomelanin, a pigment that contains significant amounts of polymerized HGA .Physical And Chemical Properties Analysis

Homogentisic Acid-13C6 has a molecular weight of 174.10 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . Its exact mass and monoisotopic mass are 174.06238774 g/mol . It has a topological polar surface area of 77.8 Ų .Applications De Recherche Scientifique

Études métaboliques

L'acide homogentisique-13C6 est utilisé comme composé marqué dans les études métaboliques pour suivre le catabolisme des acides aminés aromatiques tels que la phénylalanine et la tyrosine .

Recherche antibactérienne

La recherche a montré que l'acide homogentisique possède une activité antibactérienne inhérente contre les bactéries Gram-positives et Gram-négatives, qui est perdue après conversion en acide benzoquinone acétique (BQA) .

Analyse biochimique

L'this compound peut être déterminé dans les fluides biologiques en utilisant la chromatographie liquide haute performance (CLHP), qui est une méthode rapide, spécifique et sensible pour son analyse .

Tests pharmaceutiques

Ce composé est également utilisé dans les tests analytiques pharmaceutiques pour garantir les normes de référence de la plus haute qualité afin d'obtenir des résultats fiables .

Recherche sur les maladies

Il joue un rôle dans la recherche liée aux maladies héréditaires telles que l'alcaptonurie (AKU) et la tyrosinémie héréditaire de type 1 (HT-1), où l'acide homogentisique s'accumule dans le sang et l'urine en raison de blocages métaboliques .

Interactions médicamenteuses et mécanisme d'action

L'acide homogentisique est étudié pour ses utilisations, ses interactions et son mécanisme d'action dans le processus de développement de médicaments .

Mécanisme D'action

Target of Action

Homogentisic Acid-13C6, an intermediate in the tyrosine degradation pathway, primarily targets the enzyme Homogentisate Phytyltransferase (HPT) . HPT performs the first committed step in the biochemical pathway, the phytylation of Homogentisic Acid .

Mode of Action

Homogentisic Acid-13C6 interacts with its target, HPT, to undergo a process known as phytylation . This interaction results in the conversion of Homogentisic Acid into a different compound, which is a crucial step in the biochemical pathway .

Biochemical Pathways

Homogentisic Acid-13C6 is involved in the tyrosine and phenylalanine catabolic pathway . It is an intermediate in this pathway and undergoes phytylation by HPT, which is the first committed step in the pathway . The phytylation of Homogentisic Acid leads to downstream effects that contribute to various biological processes .

Pharmacokinetics

As an intermediate in the tyrosine and phenylalanine catabolic pathway, it is expected to be metabolized in the body and participate in various biochemical reactions .

Result of Action

The action of Homogentisic Acid-13C6 results in its conversion into a different compound through the process of phytylation . This conversion is a crucial step in the tyrosine and phenylalanine catabolic pathway . Furthermore, Homogentisic Acid has been found to have innate activity against both Gram-positive and Gram-negative bacteria .

Action Environment

The action, efficacy, and stability of Homogentisic Acid-13C6 can be influenced by various environmental factors. For instance, its antioxidant activity has been observed under conditions of low oxygen concentrations . .

Analyse Biochimique

Biochemical Properties

Homogentisic Acid-13C6 interacts with several enzymes and proteins in the body. One of the key enzymes it interacts with is homogentisate 1,2-dioxygenase (HGD) . This interaction is crucial in the tyrosine degradation pathway .

Cellular Effects

The presence of Homogentisic Acid-13C6 in cells influences various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, Homogentisic Acid-13C6 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanisms are complex and involve a series of biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Homogentisic Acid-13C6 can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Homogentisic Acid-13C6 vary with different dosages in animal models . High doses may lead to toxic or adverse effects, while lower doses may have threshold effects .

Metabolic Pathways

Homogentisic Acid-13C6 is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

Homogentisic Acid-13C6 is transported and distributed within cells and tissues .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

2-(2,5-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i1+1,2+1,3+1,5+1,6+1,7+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMNYECMUMZDDF-JTZKEMBVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1O)CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675920 |

Source

|

| Record name | [2,5-Dihydroxy(~13~C_6_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216468-48-2 |

Source

|

| Record name | [2,5-Dihydroxy(~13~C_6_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3](/img/structure/B565115.png)

![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)

![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)

![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565118.png)